(E)-N-(3-(2-(4-Methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide (E)-N-(3-(2-(4-Methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 330671-97-1
VCID: VC0352436
InChI: InChI=1S/C18H19N3O2/c1-14-7-9-15(10-8-14)13-20-21-17(22)11-12-19-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,19,23)(H,21,22)/b20-13+
SMILES: CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4g/mol

(E)-N-(3-(2-(4-Methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide

CAS No.: 330671-97-1

Main Products

VCID: VC0352436

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4g/mol

(E)-N-(3-(2-(4-Methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide - 330671-97-1

CAS No. 330671-97-1
Product Name (E)-N-(3-(2-(4-Methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
Molecular Formula C18H19N3O2
Molecular Weight 309.4g/mol
IUPAC Name N-[3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide
Standard InChI InChI=1S/C18H19N3O2/c1-14-7-9-15(10-8-14)13-20-21-17(22)11-12-19-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,19,23)(H,21,22)/b20-13+
Standard InChIKey YLAGDTISLXECBU-DEDYPNTBSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2
SMILES CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2
PubChem Compound 9625992
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator